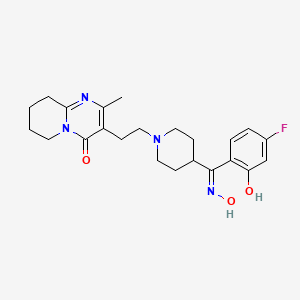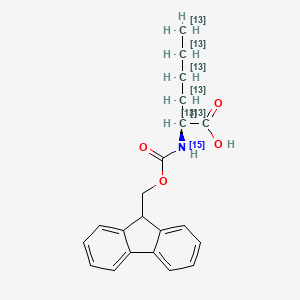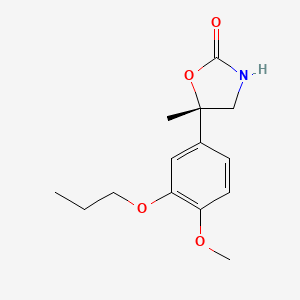
(S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Mesopram is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. The compound’s unique stereochemistry plays a crucial role in its pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mesopram typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of (S)-Mesopram may involve large-scale resolution techniques or continuous flow processes to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the isolation of the pure enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Mesopram undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to synthesize (S)-Mesopram from precursor compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of (S)-Mesopram’s structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents and specific nucleophiles.
Major Products: The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents to the aromatic ring.
Aplicaciones Científicas De Investigación
(S)-Mesopram has been extensively studied for its applications in:
Chemistry: Used as a model compound in stereoselective synthesis studies.
Biology: Investigated for its effects on serotonin transporters and potential neuroprotective properties.
Medicine: Explored as a potential treatment for depression, anxiety, and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(S)-Mesopram exerts its effects primarily by inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. The compound selectively targets serotonin transporters, minimizing effects on other neurotransmitter systems. The molecular pathways involved include the modulation of serotonin receptor activity and downstream signaling cascades.
Comparación Con Compuestos Similares
Citalopram: Another SSRI with a similar mechanism of action but different stereochemistry.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: An SSRI with a broader spectrum of activity.
Uniqueness: (S)-Mesopram’s unique stereochemistry contributes to its selective serotonin reuptake inhibition, potentially offering advantages in terms of efficacy and side effect profile compared to other SSRIs. Its specific enantiomeric form may result in fewer off-target effects and improved therapeutic outcomes.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(5S)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1 |
Clave InChI |
PCCPERGCFKIYIS-CQSZACIVSA-N |
SMILES isomérico |
CCCOC1=C(C=CC(=C1)[C@]2(CNC(=O)O2)C)OC |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


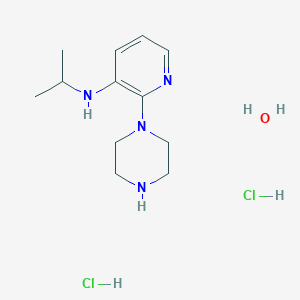
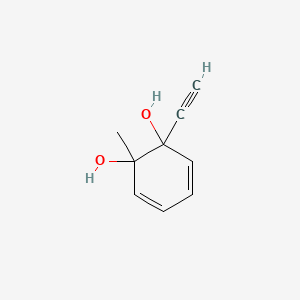
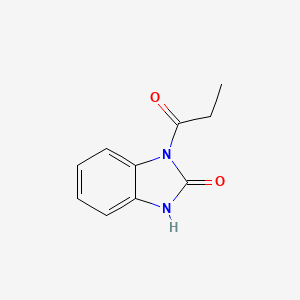
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)


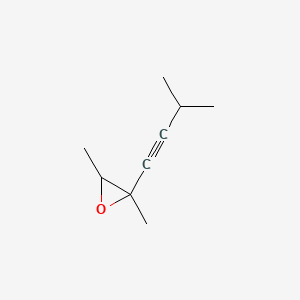
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)


